molecular formula C10H11NO4 B4915800 methyl [(benzoylamino)oxy]acetate

methyl [(benzoylamino)oxy]acetate

Cat. No.: B4915800
M. Wt: 209.20 g/mol
InChI Key: IESJLDFTRHCZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(benzoylamino)oxy]acetate is an organic compound featuring a benzoylamino group linked via an oxygen atom to a methyl acetate moiety. This structure combines the reactivity of an ester with the electron-withdrawing properties of the benzoyl group, making it a versatile intermediate in medicinal and synthetic chemistry. Potential applications may include pharmacological activities, as structurally related compounds exhibit cytotoxicity and antibacterial effects .

Properties

IUPAC Name

methyl 2-benzamidooxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9(12)7-15-11-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESJLDFTRHCZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CONC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Bioactivity
Methyl benzoate 93-58-3 136.15 Ester Flavoring agent
Methyl o-benzoyl benzoate 606-28-0 270.28 Di-benzoyl ester UV absorption
4-Acetoxy cinnamyl acetate Not provided 234.24 Acetoxy, cinnamyl ester Cytotoxic (IC50 = 19.35 μM)
Target compound Not available ~223.22 (estimated) Benzoylaminooxy, methyl ester Hypothesized cytotoxicity

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